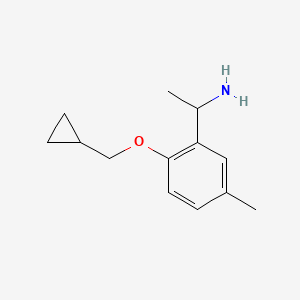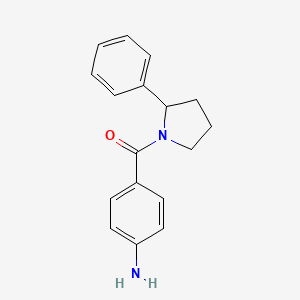![molecular formula C6H8N2O2S2 B1438995 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid CAS No. 874508-46-0](/img/structure/B1438995.png)
2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid
Übersicht
Beschreibung
2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Wirkmechanismus
Target of Action
The primary target of the compound 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
The compound this compound interacts with its target enzyme, potentially inhibiting its function . This interaction could lead to the disruption of peptidoglycan synthesis, thereby affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The action of this compound affects the peptidoglycan biosynthesis pathway . By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the production of peptidoglycan, which is essential for maintaining the structure and integrity of bacterial cell walls .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis . This disruption can lead to the weakening of the bacterial cell wall, potentially causing cell lysis and death .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s solubility could affect its absorption and distribution within the body . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and interaction with its target enzyme .
Biochemische Analyse
Biochemical Properties
2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiazole ring in its structure allows it to participate in nucleophilic and electrophilic substitution reactions. This compound has been shown to inhibit certain enzymes, such as alpha-glucosidase, which is involved in carbohydrate metabolism . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell function by modulating cell signaling pathways and gene expression. For instance, this compound can affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it impacts cellular metabolism by inhibiting enzymes like alpha-glucosidase, which can alter glucose metabolism and energy production within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For example, its interaction with alpha-glucosidase results in the inhibition of this enzyme, leading to reduced glucose breakdown . Additionally, this compound can modulate the activity of proteins involved in cell signaling pathways, thereby influencing cellular responses and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies Long-term exposure to this compound has been observed to maintain its inhibitory effects on enzymes like alpha-glucosidase, suggesting sustained biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enzyme inhibition and anti-inflammatory properties without significant toxicity . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes like alpha-glucosidase . This interaction affects the metabolic flux of glucose, altering its breakdown and utilization within cells. Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in lipid and protein metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization within cells can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid typically involves the reaction of 2-amino-1,3-thiazole with a suitable acetic acid derivative. One common method includes the reaction of 2-amino-1,3-thiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of the thiazole attacks the electrophilic carbon of the chloroacetic acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The amino group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used[][5].
Wissenschaftliche Forschungsanwendungen
2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-thiazoleacetic acid: Similar structure but lacks the sulfanyl group.
Ethyl 2-aminothiazole-4-acetate: An ester derivative with different reactivity and applications.
Uniqueness
2-{[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid is unique due to the presence of both the amino and sulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-[(2-amino-1,3-thiazol-4-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c7-6-8-4(2-12-6)1-11-3-5(9)10/h2H,1,3H2,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGCGBONOSWMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653409 | |
| Record name | {[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874508-46-0 | |
| Record name | {[(2-Amino-1,3-thiazol-4-yl)methyl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B1438918.png)

![N-[(5-Iodo-2-furyl)methyl]-N-methylamine](/img/structure/B1438921.png)



![1-[4-(dimethylamino)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438927.png)

![2-amino-N-[1-(4-methylphenyl)propyl]butanamide](/img/structure/B1438929.png)


![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)
